molecular formula C8H6N4 B13052623 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B13052623
M. Wt: 158.16 g/mol
InChI Key: UDZDEAXOULASQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with various reagents. One common method involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by amination with liquid ammonia . The reaction is carried out under nitrogen protection to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the binding of natural ligands and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C8H6N4/c9-3-5-4-11-8-6(5)1-2-7(10)12-8/h1-2,4H,(H3,10,11,12)

InChI Key

UDZDEAXOULASQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C#N)N

Origin of Product

United States

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